1-(2-chlorobenzyl)-3-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid
Description
1-(2-Chlorobenzyl)-3-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid (CAS: 1011397-71-9) is a heterocyclic compound featuring a pyrazolo[3,4-b]pyridine core. The molecule is substituted at position 1 with a 2-chlorobenzyl group, at position 3 with a methyl group, and at position 6 with a phenyl ring. Its molecular formula is C₂₁H₁₇ClN₃O₂, with a molecular weight of 359.39 and 95% purity . Structural analogs of this compound often vary in substituents at positions 1, 3, and 6, which influence physicochemical properties and biological activity.
Properties
IUPAC Name |
1-[(2-chlorophenyl)methyl]-3-methyl-6-phenylpyrazolo[3,4-b]pyridine-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16ClN3O2/c1-13-19-16(21(26)27)11-18(14-7-3-2-4-8-14)23-20(19)25(24-13)12-15-9-5-6-10-17(15)22/h2-11H,12H2,1H3,(H,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SELAFZSNYCXVOM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=C1C(=CC(=N2)C3=CC=CC=C3)C(=O)O)CC4=CC=CC=C4Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(2-Chlorobenzyl)-3-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid (CAS Number: 1011399-97-5) is a heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological activity, including antiviral properties, mechanisms of action, and structure-activity relationships.
The compound has the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C21H16ClN3O2 |
| Molecular Weight | 377.82 g/mol |
| Density | 1.4 ± 0.1 g/cm³ |
| Boiling Point | 613.9 ± 55 °C |
| Flash Point | 325.1 ± 31.5 °C |
| LogP | 5.23 |
These properties suggest that the compound is relatively stable and may exhibit lipophilicity, which can influence its biological interactions.
Antiviral Properties
Recent studies have highlighted the antiviral potential of pyrazolo[3,4-b]pyridine derivatives, including the compound . For instance, a study indicated that certain derivatives exhibited significant inhibition of respiratory syncytial virus (RSV) replication with EC50 values ranging from 5 to 28 μM . The compound's structural features may contribute to this activity by interacting with viral proteins or host cell pathways.
The mechanism by which this compound exerts its biological effects is not fully elucidated. However, it is hypothesized that the presence of the pyrazole ring and chlorobenzyl substituent may enhance binding affinity to target proteins involved in viral replication or cellular signaling pathways .
Structure-Activity Relationship (SAR)
The structure-activity relationship of pyrazolo[3,4-b]pyridines suggests that modifications at specific positions can significantly impact biological activity. For example:
- Substituents at the C3 position (like methyl or phenyl groups) have been associated with enhanced potency against various targets.
- The presence of halogens (e.g., chlorine) may improve lipophilicity and bioavailability.
Research indicates that compounds with a high selectivity index demonstrate a favorable therapeutic window, making them promising candidates for further development .
Study 1: Antiviral Activity Evaluation
In a recent evaluation of several pyrazolo[3,4-b]pyridine derivatives, one study reported that a similar compound demonstrated an IC50 value of 9.19 μM against hepatitis C virus (HCV), indicating strong antiviral activity compared to established antiviral agents like ribavirin . This suggests that this compound may share similar mechanisms or pathways.
Study 2: In Vivo Efficacy
Another study investigated the in vivo efficacy of related compounds in animal models infected with RSV. The results showed a significant reduction in viral load and improved survival rates among treated groups compared to controls, reinforcing the potential therapeutic applications of this class of compounds .
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds similar to 1-(2-chlorobenzyl)-3-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid exhibit significant anticancer properties. Research has shown that pyrazolo[3,4-b]pyridine derivatives can inhibit tumor growth by inducing apoptosis in cancer cells. For instance, a study demonstrated that such compounds could effectively target specific signaling pathways involved in cancer cell proliferation and survival.
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. In vitro studies revealed that it could inhibit the production of pro-inflammatory cytokines, suggesting potential use in treating inflammatory diseases such as rheumatoid arthritis and other chronic inflammatory conditions.
Neuroprotective Properties
Emerging research suggests that this compound may possess neuroprotective effects, which could be beneficial in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Its ability to cross the blood-brain barrier makes it a candidate for further investigation in neuropharmacology.
Enzyme Inhibition
The compound has been explored for its role as an enzyme inhibitor, particularly against certain kinases involved in cancer progression. Inhibition of these enzymes can disrupt cancer cell signaling pathways, leading to reduced cell survival and proliferation.
Case Study 1: Anticancer Research
In a study published in the Journal of Medicinal Chemistry, researchers synthesized several pyrazolo[3,4-b]pyridine derivatives and evaluated their anticancer activity against various cancer cell lines. The results indicated that compounds with structural similarities to this compound exhibited IC50 values in the low micromolar range against breast and lung cancer cells.
Case Study 2: Anti-inflammatory Effects
A study published in Pharmacology Reports investigated the anti-inflammatory effects of various pyrazolo[3,4-b]pyridine derivatives. The results showed that these compounds significantly reduced TNF-alpha levels in LPS-stimulated macrophages, indicating their potential as therapeutic agents for inflammatory diseases.
Chemical Reactions Analysis
Condensation Reactions
The compound participates in acid-catalyzed condensations due to its reactive amino and carbonyl groups. A study demonstrated its synthesis via trifluoroacetic acid (TFA)-catalyzed condensation between 5-aminopyrazoles and α-oxo ketene dithioacetals (OKDTAs), achieving yields up to 89% under optimized conditions .
Key reaction parameters:
| Catalyst | Equivalents | Time (h) | Yield (%) |
|---|---|---|---|
| TFA | 0.3 | 6 | 89 |
| PTSA | 1.0 | 12 | 82 |
This method shows superior efficiency compared to traditional Claisen-Schmidt condensations, which often require harsher conditions .
Reductive Desulfurization
The methylthio (-SMe) group at position 6 undergoes Raney nickel-catalyzed desulfurization in ethanol/ethyl acetate (4:1) at 50°C, forming the corresponding desulfurized pyrazolo[3,4-b]pyridine derivatives in 80–88% yield .
Example:
text16h (R¹ = Ph, R² = Ph) → 25a (R¹ = Ph, R² = Ph) Conditions: H₂ atmosphere, 24 h, 80% yield
Catalytic Hydrogenation
The chlorobenzyl substituent enables palladium-mediated hydrogenation under mild conditions (1 atm H₂, RT), selectively reducing nitro or cyano groups without affecting the pyrazole ring. This property is critical for generating bioactive analogs for kinase inhibition studies.
Comparative Analysis of Reaction Pathways
The table below contrasts key synthetic routes for pyrazolo[3,4-b]pyridine derivatives:
Mechanistic Insights
-
Cyclization Steps : The pyrazolo[3,4-b]pyridine core forms via intramolecular cyclization of intermediates generated from 5-aminopyrazoles and OKDTAs. Acid catalysts (e.g., TFA) protonate the carbonyl oxygen, enhancing electrophilicity for nucleophilic attack by the pyrazole’s amino group .
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Steric Effects : The 2-chlorobenzyl group at N1 influences reaction regioselectivity by sterically hindering nucleophilic attack at adjacent positions.
Stability and Functional Group Compatibility
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Thermal Stability : Thermogravimetric analysis (TGA) shows decomposition onset at 220°C , making it suitable for high-temperature reactions .
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pH Sensitivity : The carboxylic acid group undergoes reversible deprotonation at pH > 5, enabling pH-controlled functionalization.
This compound’s versatile reactivity profile supports its use in synthesizing kinase inhibitors and other bioactive molecules, with ongoing research optimizing its derivatization for targeted therapeutic applications .
Comparison with Similar Compounds
Substituent Position on Benzyl Group
Aromatic vs. Aliphatic Substituents
Halogen Variations
- Substituting Cl with F (CAS 1011399-41-9) decreases molecular weight (347.35 vs.
Alkyl vs. Aryl at Position 1
Physicochemical Properties
- Molecular Weight : Ranges from 311.34 (alkyl-substituted) to 377.83 (4-Cl-benzyl analog), with higher weights correlating with bulkier substituents.
- Polarity : Carboxylic acid at position 4 ensures moderate polarity across all analogs. Methoxybenzyl () and furan substituents further enhance polarity .
- Lipophilicity : Fluorine and cyclopropyl groups reduce logP compared to chlorinated or phenyl-substituted analogs .
Q & A
Q. How does this compound compare to structurally related pyrazolo[3,4-b]pyridines in preclinical models?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
